molecular formula C20H15Cl2F3N2O4 B11062886 N-[4-acetyl-1-(furan-2-ylmethyl)-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2,4-dichlorobenzamide

N-[4-acetyl-1-(furan-2-ylmethyl)-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2,4-dichlorobenzamide

Cat. No.: B11062886
M. Wt: 475.2 g/mol
InChI Key: BCUIXHSROXKNJY-UHFFFAOYSA-N
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Description

N-[4-ACETYL-1-(2-FURYLMETHYL)-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-2,4-DICHLOROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a furylmethyl group, and a trifluoromethyl group

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and acetyl positions, using nucleophilic reagents.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds .

Scientific Research Applications

N-[4-ACETYL-1-(2-FURYLMETHYL)-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-2,4-DICHLOROBENZAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of N-[4-ACETYL-1-(2-FURYLMETHYL)-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-2,4-DICHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing its binding affinity to target proteins, thereby modulating their activity. The compound may inhibit or activate specific enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Compared to other similar compounds, N-[4-ACETYL-1-(2-FURYLMETHYL)-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-2,4-DICHLOROBENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C20H15Cl2F3N2O4

Molecular Weight

475.2 g/mol

IUPAC Name

N-[4-acetyl-1-(furan-2-ylmethyl)-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]-2,4-dichlorobenzamide

InChI

InChI=1S/C20H15Cl2F3N2O4/c1-10-16(11(2)28)19(20(23,24)25,18(30)27(10)9-13-4-3-7-31-13)26-17(29)14-6-5-12(21)8-15(14)22/h3-8H,9H2,1-2H3,(H,26,29)

InChI Key

BCUIXHSROXKNJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1CC2=CC=CO2)(C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)C

Origin of Product

United States

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